3-Methoxy-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

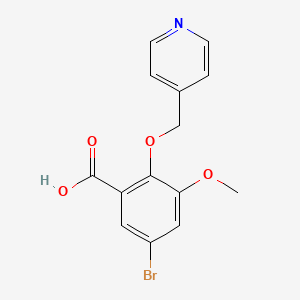

3-Methoxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives, including this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound include the oxidation of 3-methoxypyridine mediated by sulphate radicals, which has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has also been studied using mesityllithium as the metalating base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to the compound’s unique biological properties .Wissenschaftliche Forschungsanwendungen

Anticancer and PI3K Inhibitor

3-Methoxy-5-(trifluoromethyl)pyridine derivatives have been studied for their anticancer properties. Alkylurea or 2-(dialkylamino)ethylurea moieties, when attached to [1,2,4]triazolo[1,5-a]pyridine, retain significant antiproliferative activity against cancer cells and inhibit PI3Ks and mTOR. This modification significantly reduces acute oral toxicity, and certain derivatives effectively inhibit tumor growth in animal models, suggesting potential as potent PI3K inhibitors and anticancer agents with low toxicity (Wang et al., 2015).

Chemical Synthesis and Characterization

5-Trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, forms an n–σ* complex with molecular iodine. The crystal structure of the resultant salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide features linear centrosymmetrical anions and cationic moieties with linear S–I+–S linkers, showcasing unique hydrogen bonds and short intermolecular contacts (Chernov'yants et al., 2011).

Biochemical Studies

This compound analogs have been used as radioligands, like [3H]MethoxyPyEP, for studying the mGluR5 receptor subtype in rat brain tissue. This radioligand displays high affinity and selectivity for mGluR5, with potential applications in studying receptor distribution and pharmacological properties in the brain (Patel et al., 2003).

Antioxidant and Antimicrobial Activity

Novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have been synthesized, showcasing promising antioxidant activity and potential as fungicidal agents. These pyridine derivatives, especially those with trichloromethyl groups, have demonstrated significant activity against a variety of yeasts, dermatophytes, and filamentous fungi, highlighting their potential in pharmaceutical and agrochemical applications (Bonacorso et al., 2015).

Wirkmechanismus

Target of Action

3-Methoxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.

Mode of Action

It’s known that tfmp derivatives participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that tfmp derivatives are used in the synthesis of several crop-protection products . This suggests that they may affect biochemical pathways related to pest metabolism or growth.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities , which may suggest an impact on their bioavailability.

Result of Action

Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that they may have significant effects on the molecular and cellular functions of pests.

Action Environment

The action of this compound can be influenced by environmental factors. Additionally, the compound should be handled in a well-ventilated area to avoid dust formation . These precautions suggest that environmental factors such as ventilation and dust control can influence the compound’s action, efficacy, and stability.

Safety and Hazards

3-Methoxy-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The demand for TFMP derivatives, including 3-Methoxy-5-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemische Analyse

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group in its structure is known to influence its reactivity and interaction with biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways. The interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the biomolecules, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can result in persistent changes in cellular function, which may be reversible or irreversible depending on the conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic pathways or protecting against certain diseases. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s metabolism can also affect its bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may bind to proteins or other molecules that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization can affect its interactions with other biomolecules and its overall biological activity. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular metabolism .

Eigenschaften

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPCZHJJWTOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)